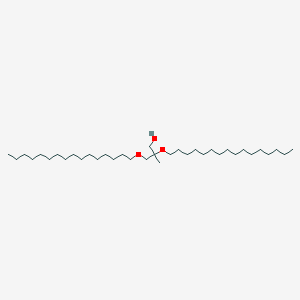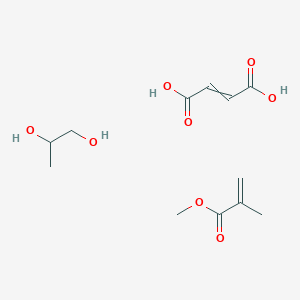
But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid, methyl 2-methylprop-2-enoate, and propane-1,2-diol are three chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized using various methods and have been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific properties. But-2-enedioic acid acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines. Methyl 2-methylprop-2-enoate acts as an antimicrobial and antifungal agent by disrupting the cell membrane of microorganisms. Propane-1,2-diol acts as a moisturizing agent by attracting water molecules and retaining moisture in the skin.
Biochemical and Physiological Effects:
These compounds have been found to have significant biochemical and physiological effects. But-2-enedioic acid has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and lower blood glucose levels. Methyl 2-methylprop-2-enoate has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Propane-1,2-diol has been found to improve skin hydration and reduce the appearance of fine lines and wrinkles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using these compounds in lab experiments include their availability, affordability, and ease of synthesis. However, the limitations of using these compounds in lab experiments include their potential toxicity, instability, and variability in quality.
Direcciones Futuras
There are several future directions for the research and development of these compounds. But-2-enedioic acid could be further studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Methyl 2-methylprop-2-enoate could be further studied for its potential use in the development of new antibiotics to combat drug-resistant microorganisms. Propane-1,2-diol could be further studied for its potential use in the development of new skincare products with improved moisturizing properties.
In conclusion, but-2-enedioic acid, methyl 2-methylprop-2-enoate, and propane-1,2-diol are three chemical compounds that have significant scientific research applications. These compounds have been synthesized using various methods and have been found to have significant biochemical and physiological effects. Further research and development of these compounds could lead to new treatments for various diseases and the development of new skincare products and antibiotics.
Métodos De Síntesis
But-2-enedioic acid, also known as maleic acid, can be synthesized through the oxidation of benzene or butene. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, can be synthesized through the esterification of methacrylic acid with methanol. Propane-1,2-diol, also known as propylene glycol, can be synthesized through the hydration of propylene oxide.
Aplicaciones Científicas De Investigación
These compounds have been extensively studied for their potential use in various scientific research areas. But-2-enedioic acid has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Methyl 2-methylprop-2-enoate has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Propane-1,2-diol has been found to have significant moisturizing properties, making it a potential candidate for the development of new skincare products.
Propiedades
Número CAS |
116589-63-0 |
|---|---|
Nombre del producto |
But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol |
Fórmula molecular |
C12H20O8 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
but-2-enedioic acid;methyl 2-methylprop-2-enoate;propane-1,2-diol |
InChI |
InChI=1S/C5H8O2.C4H4O4.C3H8O2/c1-4(2)5(6)7-3;5-3(6)1-2-4(7)8;1-3(5)2-4/h1H2,2-3H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3 |
Clave InChI |
SSWNFQJXXJRIRY-UHFFFAOYSA-N |
SMILES |
CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
poly(propylenefumarate) methylmethacrylate PPF-MMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



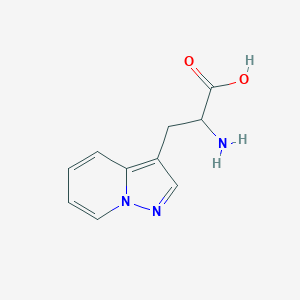
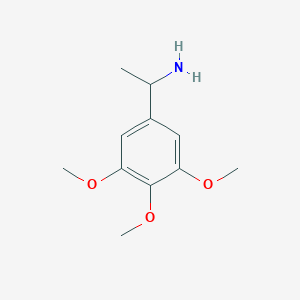
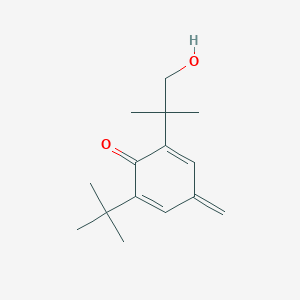
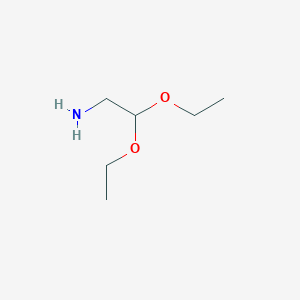
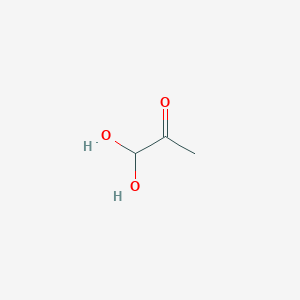
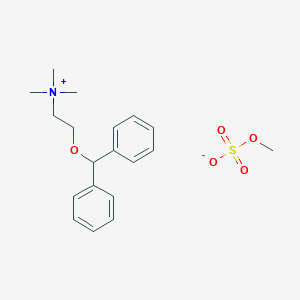
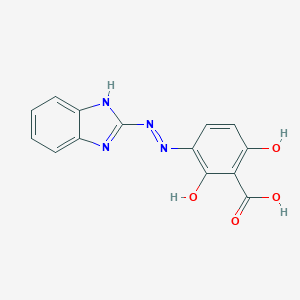
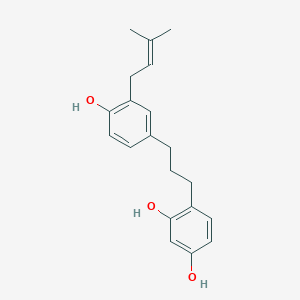
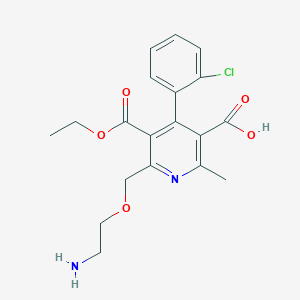
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
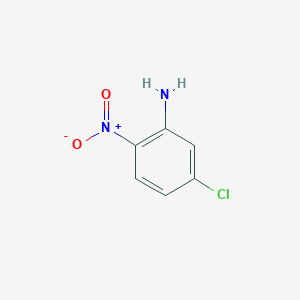
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
